molecular formula C18H19NO6 B1341473 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate CAS No. 1048327-84-9

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate

Número de catálogo: B1341473
Número CAS: 1048327-84-9
Peso molecular: 345.3 g/mol
Clave InChI: JCIKHRGDOZUNTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate typically involves the reaction of benzo[1,3]dioxole with phenethylamine under specific conditions. The reaction is often catalyzed by palladium (Pd) in a C-N cross-coupling reaction . The process may involve the use of solvents such as acetone, ethyl acetate (EtOAc), and ethanol (EtOH) for crystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and catalyst concentration to achieve high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are usually conducted under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cell lines . The compound may interact with proteins involved in cell division and apoptosis, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate is unique due to its specific combination of the benzo[1,3]dioxole and phenethylamine moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further research in cancer therapy.

Actividad Biológica

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic studies. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound (C16H17NO2·C2H2O4) features a complex structure that includes a benzo[d][1,3]dioxole moiety. The synthesis of related compounds has been documented, showcasing various methods for creating derivatives that exhibit significant biological activities. For instance, compounds derived from the benzo[d][1,3]dioxole framework have been investigated for their antitumor properties, with some exhibiting IC50 values below 5 μM against human cancer cell lines such as HeLa and A549 .

Antitumor Properties

Research indicates that benzo[1,3]dioxol derivatives exhibit potent antitumor activity. For example, compound C27, a derivative of benzo[1,3]dioxole, demonstrated IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells. These compounds were shown to induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving morphological changes and FACS analysis .

The antitumor activity of benzo[1,3]dioxol derivatives may be attributed to their ability to disrupt cellular processes critical for cancer cell survival. The preliminary studies suggest that these compounds can induce apoptosis via intrinsic pathways and affect cell cycle progression by causing S-phase and G2/M-phase arrests in cancer cells .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of various benzo[1,3]dioxole derivatives against normal human cells to ensure therapeutic safety. For instance, several compounds showed limited cytotoxicity (EC50 > 64 μM) against non-malignant cell lines while maintaining antiparasitic activities against protozoan pathogens like Trypanosoma cruzi and Leishmania infantum .

Table: Summary of Antitumor Activity Data

CompoundCell LineIC50 (μM)Mechanism
C27HeLa2.07 ± 0.88Apoptosis induction
C27A5493.52 ± 0.49Cell cycle arrest
C7A5492.06 ± 0.09Apoptosis induction
C16MCF-72.55 ± 0.34Cell cycle arrest

Antiparasitic Activity

The biological activity of benzo[1,3]dioxole derivatives extends beyond anticancer effects; they also exhibit antiparasitic properties. Studies have shown that certain derivatives possess low micromolar potencies against various protozoan species while lacking significant toxicity towards human cells . This dual activity enhances their potential as therapeutic agents.

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C2H2O4/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;3-1(4)2(5)6/h1-7,10,17H,8-9,11-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIKHRGDOZUNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589529
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048327-84-9
Record name Oxalic acid--N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.